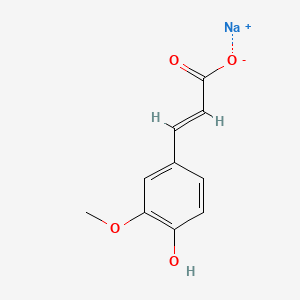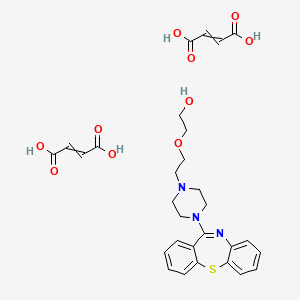
Quetiapina fumarato
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quetiapina fumarato is synthesized through a multi-step chemical processThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving crystallization and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Quetiapina fumarato undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidation reactions.
Reducing agents: Employed in reduction reactions.
Solvents: Such as ethanol or methanol, used to facilitate reactions.
Major Products
The major products formed from these reactions include various metabolites, which can have different pharmacological activities compared to the parent compound .
Applications De Recherche Scientifique
Quetiapina fumarato has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of drug synthesis and metabolism.
Biology: Investigated for its effects on neurotransmitter systems and cellular signaling pathways.
Medicine: Extensively studied for its therapeutic effects in mental health disorders, including schizophrenia, bipolar disorder, and major depressive disorder.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of quetiapina fumarato involves its antagonistic effects on various neurotransmitter receptors in the brain:
Dopamine D2 receptors: Blocking these receptors helps reduce psychotic symptoms.
Serotonin 5-HT2A receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.
Adrenergic receptors: Involvement in the regulation of mood and cognition
Comparaison Avec Des Composés Similaires
Similar Compounds
Olanzapine: Another atypical antipsychotic with similar uses but different side effect profiles.
Risperidone: Known for its efficacy in treating schizophrenia and bipolar disorder but with a higher risk of extrapyramidal symptoms.
Aripiprazole: A partial agonist at dopamine receptors, offering a different mechanism of action compared to quetiapina fumarato
Uniqueness
This compound is unique due to its relatively lower risk of extrapyramidal side effects and its broad spectrum of activity across various neurotransmitter systems. This makes it a versatile option for treating multiple mental health conditions .
Propriétés
Formule moléculaire |
C29H33N3O10S |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid |
InChI |
InChI=1S/C21H25N3O2S.2C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8) |
Clé InChI |
JLWSQVHJLLYDPX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,8R,13R,18E,20Z,24R,25R,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B10761986.png)
![(aR)-1-Piperazineethanol, 4-[(1aa,6a,10ba)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-a-[(5-quinolinyloxy)methyl]-, trihydrochloride](/img/structure/B10761993.png)


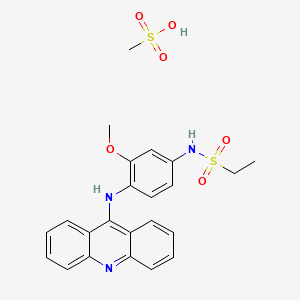
![N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10762026.png)
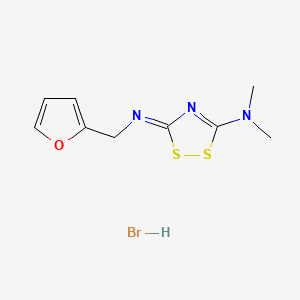
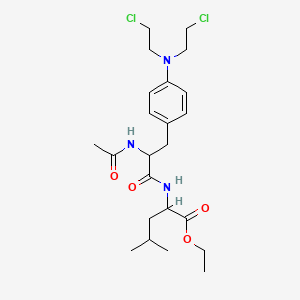


![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)
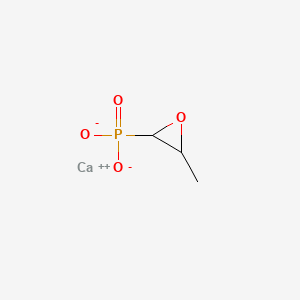
![2,5-dihydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762078.png)
